Furo[2,3-c]pyridine, 7-bromo-
Description
Furo[2,3-c]pyridine is a bicyclic heterocycle comprising fused furan and pyridine rings. The 7-bromo derivative introduces a bromine atom at position 7 of the pyridine ring (Figure 1). This modification significantly impacts electronic properties, reactivity, and bioactivity.
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNO |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
7-bromofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H4BrNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H |
InChI Key |
NDWOLHJLWDHUQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Steps
-
Precursor Synthesis : Brominated pyridine derivatives (e.g., 2-bromo-5-chloronicotinic acid) are prepared via halogenation or esterification.
-
Cyclization : The brominated pyridine reacts with α,β-unsaturated carbonyl compounds (e.g., ethyl 2-hydroxyacetate) in the presence of a base (e.g., NaH) or acid catalyst (e.g., POCl₃).
-
Purification : Column chromatography or crystallization isolates the product.
Key Conditions and Yields
| Method Component | Details | Yield (%) | Source |
|---|---|---|---|
| Cyclization Catalyst | POCl₃ or NaH in DMF/acetonitrile | 67–86 | |
| Solvent System | Toluene, acetonitrile, or DMF under reflux | – | |
| Reaction Time | 1–6 hours | – |
Example :
6H-Furo[2,3-c]pyridin-7-one reacts with POCl₃ to form 7-chlorofuro[2,3-c]pyridine, which is then brominated using HBr or Br₂ in acetic acid.
Scalable Multi-Step Synthesis for Industrial Production
A four-step protocol optimized for gram-scale production minimizes purification steps while maintaining high yields. This route is critical for large-scale applications in pharmaceuticals.
Reaction Sequence
-
Esterification : 2,5-Dichloronicotinic acid is converted to its ethyl ester using H₂SO₄.
-
SNAr-Cyclization : The ester reacts with a nucleophilic alkoxide (e.g., tert-butyl 2-hydroxyacetate) to form the furo[2,3-c]pyridine core.
-
Decarboxylation : tert-Butyl esters are cleaved with trifluoroacetic acid (TFA), yielding 5-chloro derivatives.
-
Bromination : Chlorine is replaced by bromine via Pd-catalyzed coupling or direct halogenation.
Process Optimization
| Step | Reagents/Conditions | Yield (%) | Scalability | Source |
|---|---|---|---|---|
| Esterification | H₂SO₄, ethanol, reflux | 92 | High | |
| Cyclization | NaH, DMF, 0–25°C | 86 | Moderate | |
| Decarboxylation | TFA, CH₂Cl₂, RT | 70 | High |
Challenges :
-
Bromination of chloro derivatives requires elevated temperatures (170°C) in xylene, limiting yields to ~36%.
-
Alternative strategies, such as direct bromination of pyridine precursors, are under investigation to improve efficiency.
Metal-Catalyzed Cross-Coupling Approaches
Palladium-mediated reactions enable functionalization at the 3- and 5-positions, facilitating further derivatization for drug discovery.
Method Overview
-
Core Synthesis : Furo[2,3-c]pyridine-5-chloro-3-triflate intermediates are generated via triflation of hydroxyl groups.
-
Coupling : Suzuki or Buchwald-Hartwig reactions introduce bromine or other substituents.
-
Purification : HPLC or recrystallization isolates the final product.
Comparative Data
| Coupling Type | Catalyst System | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 36–50 | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Toluene | 50–70 |
Limitations :
-
High temperatures (170°C) and prolonged reaction times reduce practicality for large-scale bromination.
-
Alternative catalysts (e.g., Pd/XPhos) improve yields but require specialized ligands.
Acid-Catalyzed Cyclodehydration
A one-step method converts protected intermediates to the furo[2,3-c]pyridine core, eliminating multi-step purification.
Reaction Mechanism
-
Deprotection : Acid (e.g., HCl or TFA) removes protecting groups (e.g., acetonide).
-
Cyclodehydration : Intramolecular attack forms the fused ring system.
-
Bromination : Post-cyclization halogenation introduces the bromine atom.
Efficiency Metrics
| Acid Catalyst | Solvent | Reaction Time | Yield (%) | Source |
|---|---|---|---|---|
| HCl (conc.) | Benzene | 1–2 hours | 80–95 | |
| TFA | CH₂Cl₂ | 6 hours | 70–85 |
Advantages :
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for selecting optimal synthetic routes.
| Method | Steps | Key Reagents | Yield Range | Scalability | Functionalization Potential |
|---|---|---|---|---|---|
| Cyclization (SNAr) | 3–4 | POCl₃, NaH | 67–86% | Moderate | Low |
| Multi-Step Ester Route | 4 | TFA, Pd catalysts | 70–86% | High | High (via triflates) |
| Metal-Catalyzed | 2–3 | Pd/XPhos, K₂CO₃ | 36–70% | Low | High (Suzuki, Buchwald) |
| Acid-Catalyzed | 1 | HCl, TFA | 70–95% | High | Limited |
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridine, 7-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Scientific Research Applications
Furo[2,3-c]pyridine, 7-bromo- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Furo[2,3-c]pyridine, 7-bromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
Positional Isomers of Furopyridine
Different ring junction isomers exhibit distinct reactivity and properties:
7-Bromo-furo[2,3-c]pyridine vs. isomers:
- Polarity : The 7-bromo substituent increases polarity compared to methyl or chloro analogs (e.g., 2-methyl-furo[2,3-c]pyridine has logP 2.14 vs. 7-bromo analog’s estimated clogP ~4.5).
- Bioactivity: Attenuated anti-TB activity compared to 8-linked 2,3-dihydro-[1,4]dioxino[2,3-b]pyridines, likely due to excessive polarity .
Halogen-Substituted Analogs
Bromine’s electron-withdrawing effects and steric bulk influence reactivity and interactions:
Heterocycle Core Modifications
Replacing the furan ring with other heterocycles alters electronic and steric profiles:
Table 1: Key Properties of Furo[2,3-c]pyridine Derivatives
*Estimated from structural analogs.
Biological Activity
Furo[2,3-c]pyridine, 7-bromo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by a fused pyridine and furan ring system with a bromine substituent at the 7-position, enhances its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Furo[2,3-c]pyridine derivatives primarily exhibit their biological activities through several mechanisms:
- Antimicrobial Activity : These compounds have shown notable efficacy against Gram-positive bacteria. They operate through photodynamic ablation, generating reactive oxygen species (ROS) upon light activation. This process induces oxidative stress within bacterial cells, damaging essential cellular components such as proteins and DNA.
- Anticancer Properties : Some derivatives have been identified as potent inhibitors of various cancer cell lines. For instance, compounds derived from furo[2,3-c]pyridine have demonstrated significant antiproliferative effects against leukemia cell lines with half-maximal inhibitory concentrations (IC50) in the nanomolar range .
- Enzyme Inhibition : Research indicates that furo[2,3-c]pyridine compounds can interact with specific enzymes and proteins within cells, which may provide insights into their therapeutic potential against various diseases.
Research Findings
Numerous studies have investigated the biological activity of furo[2,3-c]pyridine derivatives. Below are key findings from recent research:
- Antimicrobial Studies : Furo[2,3-c]pyridine derivatives have been evaluated for their antimicrobial properties. For example, one study revealed that these compounds effectively target Gram-positive bacteria through ROS generation during photodynamic therapy (PDT).
- Cancer Cell Line Testing : A representative compound from this class exhibited an IC50 value of 0.55 nM against MV4-11 leukemia cells while showing low cytotoxicity towards normal lung fibroblast cells. This selectivity suggests a favorable safety profile for potential therapeutic applications in oncology .
- Comparative Analysis : A comparative study highlighted the unique structural features of furo[2,3-c]pyridine against similar heterocyclic compounds. The presence of the bromine atom significantly influences its reactivity and biological activity compared to other derivatives such as thieno[2,3-c]pyridine and isoquinoline.
Data Table: Biological Activity Comparison
| Compound Name | Structure Type | Notable Features | Biological Activity |
|---|---|---|---|
| Furo[2,3-c]pyridine | Fused pyridine-furan | Bromination at 7-position | Antimicrobial; anticancer |
| Furo[2,3-b]pyridine | Fused pyridine-furan | Different substitution patterns | Antimicrobial properties |
| Thieno[2,3-c]pyridine | Fused thiophene-pyridine | Contains sulfur; varied properties | Potential anti-inflammatory effects |
| Isoquinoline | Fused benzene-pyridine | Aromatic nature; varied reactivity | Diverse pharmacological activities |
| Quinoline | Fused benzene-pyridine | Stable aromatic system | Antimalarial properties |
Case Studies
- Photodynamic Therapy Applications : A study explored the use of furo[2,3-c]pyridine as a photosensitizer in PDT for bacterial infections. The compound was shown to effectively reduce bacterial viability when exposed to light, indicating its potential as an alternative treatment strategy for resistant infections.
- Anticancer Drug Development : Another investigation focused on the synthesis of novel furo[2,3-c]pyridine derivatives designed to target specific cancer pathways. The lead compound demonstrated significant antiproliferative effects across multiple tumor cell lines while maintaining a favorable safety profile in normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
